Cas no 52459-90-2 (Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate)
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-3-carboxylicacid, 2,4-dimethyl-, methyl ester
- 2,4-dimethyl-1H-Pyrrole-3-carboxylic acid methyl ester
- 2,4-Dimethyl-3-carbomethoxy-pyrrol
- 2,4-Dimethyl-3-carbomethoxypyrrole
- 2,4-Dimethyl-pyrrol-3-carbonsaeure-methylester
- 2,4-dimethyl-pyrrole-3-carboxylic acid methyl ester
- HMS1788O21
- methyl 2,4-dimethyl-1H-pyrrole 3-carboxylate
- methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate(SALTDATA: FREE)
- methyl 2,4-dimethylpyrrole-3-carboxylate
- MFCD01553045
- MLS001049110
- SB62281
- A852972
- EN300-17495
- CHEMBL2141322
- Methyl2,4-dimethyl-1H-pyrrole-3-carboxylate
- WTRAMBVKRHNQQU-UHFFFAOYSA-N
- NCGC00246257-01
- HMS2271B07
- 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester
- AKOS001042491
- Z56944123
- BS-28638
- Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate #
- DTXSID70200454
- SMR000386942
- FT-0683814
- 52459-90-2
- CS-0453302
-
- MDL: MFCD01553045
- Inchi: 1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3
- InChI Key: WTRAMBVKRHNQQU-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C)=CNC=1C)=O
Computed Properties
- Exact Mass: 153.07900
- Monoisotopic Mass: 153.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1
- XLogP3: 1.3
Experimental Properties
- Density: 1.108
- Boiling Point: 276.7°Cat760mmHg
- Flash Point: 121.2°C
- Refractive Index: 1.521
- PSA: 42.09000
- LogP: 1.41810
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 063814-500mg |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 500mg |
$158.00 | 2023-09-10 | ||
| TRC | M337288-100mg |
methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337288-500mg |
methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M337288-1g |
methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 1g |
$ 115.00 | 2022-06-03 | ||
| Chemenu | CM274298-10g |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 95% | 10g |
$426 | 2021-08-18 | |
| Alichem | A109006576-10g |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 95% | 10g |
$483.36 | 2023-09-01 | |
| Apollo Scientific | OR955705-1g |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 96% | 1g |
£115.00 | 2025-02-21 | |
| Apollo Scientific | OR955705-5g |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 96% | 5g |
£345.00 | 2025-02-21 | |
| Apollo Scientific | OR955705-10g |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 96% | 10g |
£595.00 | 2025-02-21 | |
| Chemenu | CM274298-10g |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
52459-90-2 | 95% | 10g |
$426 | 2024-07-15 |
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Suppliers
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 52459-90-2): An Overview of Its Properties and Applications
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 52459-90-2) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is a member of the pyrrole family, which is characterized by a five-membered heterocyclic ring containing one nitrogen atom and four carbon atoms.
The molecular formula of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is C9H11NO2, and its molecular weight is approximately 165.18 g/mol. The compound features a methyl ester group attached to the carboxylic acid moiety of the pyrrole ring, along with two methyl groups substituting at the 2 and 4 positions of the ring. This specific arrangement of functional groups imparts unique chemical properties to the molecule, making it a valuable building block in synthetic chemistry.
In terms of physical properties, Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
The synthesis of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate can be achieved through various routes, with one common method involving the reaction of 2,4-dimethylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, leading to the formation of the desired ester product. Other synthetic approaches include the use of transition metal-catalyzed cross-coupling reactions and multistep sequences involving functional group interconversions.
In the field of pharmaceutical research, Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has shown promise as an intermediate in the synthesis of bioactive molecules. Pyrroles and their derivatives are known for their biological activities, including anti-inflammatory, antiviral, and anticancer properties. Recent studies have demonstrated that compounds derived from Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate exhibit potent inhibitory effects on specific enzymes involved in disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of this compound effectively inhibited the activity of a key enzyme implicated in neurodegenerative disorders.
Beyond pharmaceutical applications, Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has found utility in materials science. Pyrroles are fundamental building blocks for conducting polymers and organic semiconductors due to their conjugated π-electron systems. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The presence of functional groups like esters and alkyl substituents can be used to fine-tune the electronic properties of these materials, making Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate an attractive starting material for polymer synthesis.
In organic synthesis, Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate serves as a versatile starting material for the preparation of complex molecules. The ester functionality can be readily converted into other functional groups through various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to generate alcohols. Additionally, the pyrrole ring itself can undergo electrophilic aromatic substitution reactions or participate in cycloaddition reactions to form more complex cyclic structures.
The environmental impact of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is an important consideration for its industrial use. While there is limited data available on its environmental fate and toxicity, it is generally considered to have low toxicity when handled properly under laboratory conditions. However, as with any chemical compound, appropriate safety measures should be taken during handling and disposal to minimize potential risks.
In conclusion, Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 52459-90-2) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new properties and applications of this compound, it is likely that its importance will only continue to grow in the future.
52459-90-2 (Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) Related Products
- 65719-09-7(methyl 2-methylpyridine-3-carboxylate)
- 69687-80-5(Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate)
- 65417-22-3(Methyl 2-methyl-1H-indole-3-carboxylate)
- 17106-13-7(2,4-Dimethylpyrrole-3-carboxylic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)